molecular formula C11H9Cl2N3O2S B186347 3-Pyridinesulfonamide, 4-((3,4-dichlorophenyl)amino)- CAS No. 52158-14-2

3-Pyridinesulfonamide, 4-((3,4-dichlorophenyl)amino)-

Cat. No. B186347
CAS RN: 52158-14-2
M. Wt: 318.2 g/mol
InChI Key: DVXSPCIJCSAKDJ-UHFFFAOYSA-N
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Description

3-Pyridinesulfonamide, 4-((3,4-dichlorophenyl)amino)- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is a type of sulfonamide derivative that has shown promising results in various research studies.

Mechanism Of Action

The mechanism of action of 3-Pyridinesulfonamide, 4-((3,4-dichlorophenyl)amino)- involves the inhibition of specific enzymes and proteins. For example, the compound has been reported to inhibit carbonic anhydrase by binding to its active site, thereby preventing the conversion of carbon dioxide to bicarbonate. This inhibition leads to a decrease in the pH of the intracellular environment, which can affect various physiological processes. Similarly, the compound has been reported to inhibit histone deacetylase, which plays a crucial role in gene expression. Inhibition of this enzyme can lead to changes in gene expression, which can have significant effects on cell function and physiology.

Biochemical And Physiological Effects

The biochemical and physiological effects of 3-Pyridinesulfonamide, 4-((3,4-dichlorophenyl)amino)- depend on the specific enzyme or protein that it inhibits. For example, inhibition of carbonic anhydrase can lead to a decrease in the pH of the intracellular environment, which can affect various physiological processes such as respiration and acid-base balance. Inhibition of histone deacetylase can lead to changes in gene expression, which can affect various cellular processes such as differentiation, proliferation, and apoptosis. The compound has also been reported to exhibit anti-inflammatory and anti-angiogenic effects, which can have significant implications in various pathological conditions.

Advantages And Limitations For Lab Experiments

3-Pyridinesulfonamide, 4-((3,4-dichlorophenyl)amino)- has several advantages for lab experiments. It is a relatively stable compound that can be synthesized in high yield and purity. It has also shown promising results in various research studies, making it an attractive compound for further investigation. However, the compound also has some limitations. It can be toxic at high concentrations, making it challenging to work with in certain experimental conditions. Additionally, the compound has limited solubility in water, which can affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for research on 3-Pyridinesulfonamide, 4-((3,4-dichlorophenyl)amino)-. One potential direction is to investigate its potential as a therapeutic agent in various pathological conditions, including cancer, inflammation, and angiogenesis. Another direction is to explore its mechanism of action in more detail, including its interactions with specific enzymes and proteins. Additionally, further optimization of the synthesis method can improve the efficiency and scalability of the process, making the compound more accessible for research and development. Finally, investigating the structure-activity relationship of the compound can lead to the development of more potent and selective inhibitors of specific enzymes and proteins.
Conclusion
In conclusion, 3-Pyridinesulfonamide, 4-((3,4-dichlorophenyl)amino)- is a promising compound with potential applications in drug discovery and development. Its inhibition of specific enzymes and proteins has shown promising results in various research studies, making it an attractive compound for further investigation. However, its toxicity and limited solubility in water are significant limitations that need to be addressed. Further research on the compound's potential therapeutic applications, mechanism of action, and optimization of the synthesis method can lead to the development of new and effective drugs for various pathological conditions.

Synthesis Methods

The synthesis of 3-Pyridinesulfonamide, 4-((3,4-dichlorophenyl)amino)- involves the reaction between 3-pyridinesulfonamide and 3,4-dichloroaniline in the presence of a suitable catalyst. The reaction is carried out under specific conditions, including temperature, pressure, and reaction time, to obtain the desired product with high yield and purity. The synthesis method has been optimized in various research studies to improve the efficiency and scalability of the process.

Scientific Research Applications

3-Pyridinesulfonamide, 4-((3,4-dichlorophenyl)amino)- has shown potential applications in drug discovery and development. It has been reported to exhibit inhibitory activity against various enzymes and proteins, including carbonic anhydrase, histone deacetylase, and tyrosine kinases. These enzymes and proteins play crucial roles in various physiological and pathological processes, making them attractive targets for drug development. The compound has also shown promising results in cancer research, where it has been reported to induce apoptosis and inhibit cell proliferation in cancer cells.

properties

CAS RN

52158-14-2

Product Name

3-Pyridinesulfonamide, 4-((3,4-dichlorophenyl)amino)-

Molecular Formula

C11H9Cl2N3O2S

Molecular Weight

318.2 g/mol

IUPAC Name

4-(3,4-dichloroanilino)pyridine-3-sulfonamide

InChI

InChI=1S/C11H9Cl2N3O2S/c12-8-2-1-7(5-9(8)13)16-10-3-4-15-6-11(10)19(14,17)18/h1-6H,(H,15,16)(H2,14,17,18)

InChI Key

DVXSPCIJCSAKDJ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1NC2=C(C=NC=C2)S(=O)(=O)N)Cl)Cl

Canonical SMILES

C1=CC(=C(C=C1NC2=C(C=NC=C2)S(=O)(=O)N)Cl)Cl

Other CAS RN

52158-14-2

Origin of Product

United States

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